molecular formula C4H10N2O B3023493 (3S,4S)-Tetrahydrofuran-3,4-diamine CAS No. 45434-73-9

(3S,4S)-Tetrahydrofuran-3,4-diamine

Cat. No. B3023493
CAS RN: 45434-73-9
M. Wt: 102.14 g/mol
InChI Key: VPSJSRRUXSUNFA-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-Tetrahydrofuran-3,4-diamine, also known as THF-diamine, is a chiral diamine commonly used in organic synthesis. Its unique structure and properties make it an important building block in the production of various pharmaceuticals, agrochemicals, and polymers. In

Scientific Research Applications

(3S,4S)-Tetrahydrofuran-3,4-diamine has been widely used in scientific research for its ability to form chiral complexes with various metal ions. These complexes have been used in asymmetric catalysis, which is a process that produces enantiomerically pure compounds. (3S,4S)-Tetrahydrofuran-3,4-diamine has also been used in the synthesis of chiral polymers, which have potential applications in drug delivery and tissue engineering.

Mechanism of Action

The mechanism of action of (3S,4S)-Tetrahydrofuran-3,4-diamine is not fully understood. However, it is believed that its chiral structure allows it to interact with metal ions in a specific way, leading to the formation of chiral complexes. These complexes can then catalyze reactions that produce enantiomerically pure compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of (3S,4S)-Tetrahydrofuran-3,4-diamine. However, it has been reported to exhibit low toxicity and has been used in the synthesis of various pharmaceuticals and agrochemicals.

Advantages and Limitations for Lab Experiments

One advantage of using (3S,4S)-Tetrahydrofuran-3,4-diamine in lab experiments is its ability to form chiral complexes with various metal ions, which can be used in asymmetric catalysis. However, its limited solubility in water and other common solvents can make it difficult to work with in some experiments. (3S,4S)-Tetrahydrofuran-3,4-diamine is also relatively expensive compared to other diamines.

Future Directions

There are several potential future directions for research involving (3S,4S)-Tetrahydrofuran-3,4-diamine. One area of interest is the development of new synthetic methods for (3S,4S)-Tetrahydrofuran-3,4-diamine and its derivatives. Another area of interest is the use of (3S,4S)-Tetrahydrofuran-3,4-diamine in the synthesis of new chiral polymers with potential applications in drug delivery and tissue engineering. Additionally, further research is needed to fully understand the mechanism of action of (3S,4S)-Tetrahydrofuran-3,4-diamine and its potential applications in asymmetric catalysis.

properties

IUPAC Name

(3S,4S)-oxolane-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c5-3-1-7-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSJSRRUXSUNFA-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-Tetrahydrofuran-3,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S)-Tetrahydrofuran-3,4-diamine
Reactant of Route 2
(3S,4S)-Tetrahydrofuran-3,4-diamine
Reactant of Route 3
Reactant of Route 3
(3S,4S)-Tetrahydrofuran-3,4-diamine
Reactant of Route 4
(3S,4S)-Tetrahydrofuran-3,4-diamine
Reactant of Route 5
(3S,4S)-Tetrahydrofuran-3,4-diamine
Reactant of Route 6
(3S,4S)-Tetrahydrofuran-3,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.